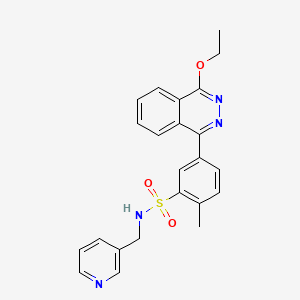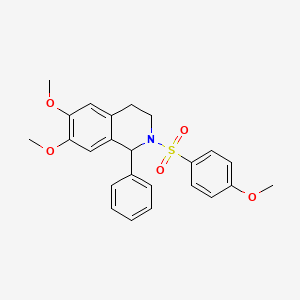
6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE
Übersicht
Beschreibung
6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups, a phenyl group, and a sulfone group, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 6,7-dimethoxyisoquinoline and 4-methoxyphenylsulfone.
Reaction Steps: The process may involve steps like nitration, reduction, and sulfonation under controlled conditions.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sulfuric acid (H₂SO₄) and sodium borohydride (NaBH₄) may be used.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions may target the sulfone group, converting it to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce sulfides.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfone groups may play crucial roles in binding to these targets, influencing biological pathways and exerting effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the sulfone group, which may result in different chemical and biological properties.
4-Methoxyphenylsulfone: Lacks the isoquinoline structure, leading to different reactivity and applications.
Uniqueness
The presence of both the isoquinoline and sulfone groups in 6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE makes it unique, as it combines the properties of both functional groups, potentially leading to novel applications and reactivity patterns.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(4-methoxyphenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-28-19-9-11-20(12-10-19)31(26,27)25-14-13-18-15-22(29-2)23(30-3)16-21(18)24(25)17-7-5-4-6-8-17/h4-12,15-16,24H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMOIJZWTSQVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


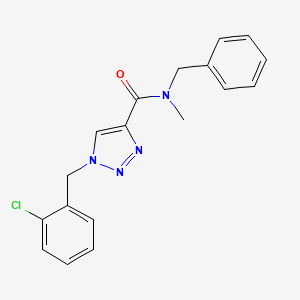
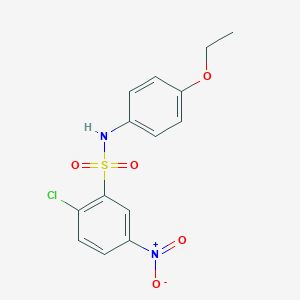
![5-({acetyl[4-(acetyloxy)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B4050607.png)
![4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4050609.png)
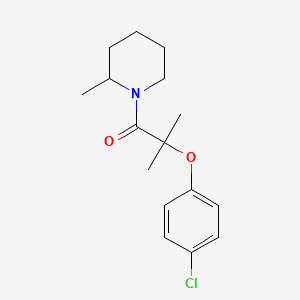
![ethyl 4-[2-[(2-chlorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050642.png)
![2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole](/img/structure/B4050644.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4050646.png)

![1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4050660.png)
amine oxalate](/img/structure/B4050663.png)
![1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE](/img/structure/B4050671.png)
![methyl 7-(2,3-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4050673.png)
